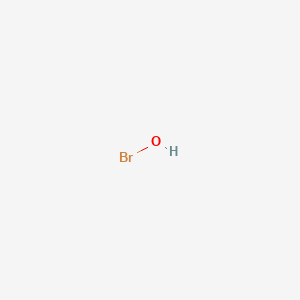

Hypobromous acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hypobromous acid (HOBr) is a highly reactive oxidizing agent that is formed in vivo by the reaction of hydrogen peroxide (H2O2) with bromide (Br-) in the presence of myeloperoxidase (MPO) enzyme. It is a powerful antimicrobial agent and a major component of the innate immune system, playing a crucial role in the defense against invading pathogens.

Aplicaciones Científicas De Investigación

Fluorescent Probes for Bioimaging

Hypobromous acid (HOBr) plays a crucial role in various physiological and pathological processes. Its importance is underscored by the development of novel fluorescent probes for sensitive and selective detection. These probes are instrumental in bioimaging applications, enabling real-time monitoring of HOBr in living cells, zebrafish, and even in specific models like arthritis mice. This advancement aids in understanding HOBr's functions in living systems (Qu et al., 2019; Jia et al., 2020; Huo et al., 2020).

Understanding Cellular Functions

Research on selective recognition of endogenous HOBr using fluorescent probes provides insights into the dynamic balance of intracellular redox states. These studies contribute to a deeper understanding of the molecular structures, sensing mechanisms, and applications of these probes, enhancing our knowledge of cellular processes influenced by HOBr (Fang & Dehaen, 2021).

Protein Oxidative Decay and Resistance Design

Investigations into how hypobromous acid interacts with proteins, such as in the context of immune system responses, are significant. This research focuses on understanding the oxidative decay mechanisms in proteins and designing modifications to confer resistance. Such studies have implications for understanding diseases where protein damage is a factor (Howell et al., 2015).

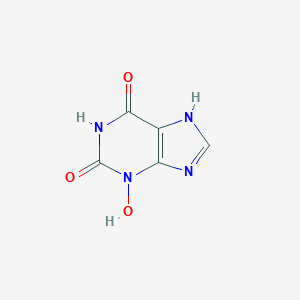

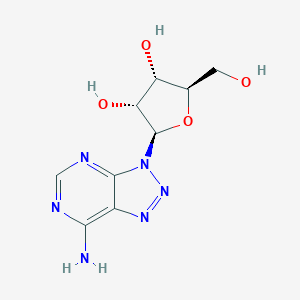

DNA Interaction and Damage Assessment

The reaction of hypobromous acid with components of DNA, such as guanine nucleosides, reveals its potential to cause genetic damage. Understanding these reactions is crucial for assessing the mutagenic potential of HOBr, especially in the context of the human host defense system (Suzuki et al., 2013).

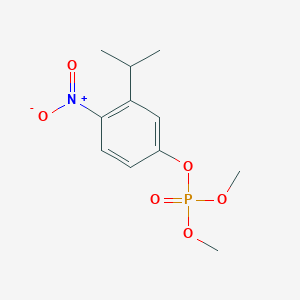

Electrophilic Nature and Chemical Reactivity

HOBr's role as a potent electrophile is highlighted in studies examining its reactions with various compounds. These findings provide a theoretical basis for its high reactivity, further emphasizing its potential for causing biological damage (Ximenes et al., 2015).

Propiedades

Número CAS |

13517-11-8 |

|---|---|

Nombre del producto |

Hypobromous acid |

Fórmula molecular |

HBrO BrHO |

Peso molecular |

96.91 g/mol |

Nombre IUPAC |

hypobromous acid |

InChI |

InChI=1S/BrHO/c1-2/h2H |

Clave InChI |

CUILPNURFADTPE-UHFFFAOYSA-N |

SMILES |

OBr |

SMILES canónico |

OBr |

Otros números CAS |

14380-62-2 15656-19-6 13517-11-8 |

Sinónimos |

HOBr hydrogen oxybromide hypobromous acid hypobromous acid, ion (1-) hypobromous acid, potassium salt hypobromous acid, sodium salt sodium hypobromite |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

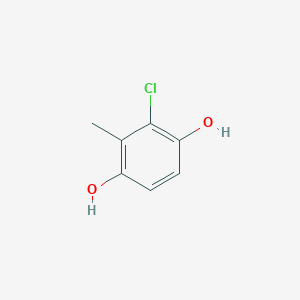

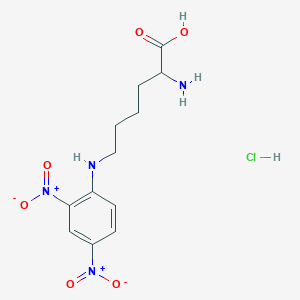

![3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-OL](/img/structure/B80681.png)